Technical Documentation Center

4,4-Dimethylazetidine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Dimethylazetidine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,4-Dimethylazetidine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and ability to serve as a bioisostere for various functional groups. Among its derivatives, azetidine-2-carboxylic acids, as rigid analogues of proline, offer a compelling strategy to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. This guide provides a comprehensive technical overview of a specific, gem-disubstituted analogue: 4,4-Dimethylazetidine-2-carboxylic acid. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characteristics, and its potential applications in the realm of drug discovery and development.

Core Identity: CAS Number and IUPAC Nomenclature

The foundational identity of any chemical compound lies in its universally recognized identifiers. For the subject of this guide, these are:

  • Chemical Abstract Service (CAS) Number: 1314901-92-2

  • International Union of Pure and Applied Chemistry (IUPAC) Name: 4,4-dimethylazetidine-2-carboxylic acid

These identifiers ensure unambiguous communication and information retrieval within the global scientific community.

Synthesis of 4,4-Dimethylazetidine-2-carboxylic acid: A Plausible Experimental Protocol

While a specific, detailed synthesis of 4,4-Dimethylazetidine-2-carboxylic acid is not extensively documented in readily available literature, a robust synthetic strategy can be devised based on established methods for the preparation of substituted azetidine-2-carboxylic acids. The following protocol is a scientifically sound, multi-step approach derived from analogous syntheses.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4,4-Dimethylazetidine-2-carboxylic acid involves the cyclization of a suitably functionalized open-chain precursor. The key disconnection is the C-N bond of the azetidine ring, leading back to a γ-amino acid derivative with a leaving group at the β-position.

G Target 4,4-Dimethylazetidine-2-carboxylic acid Precursor1 Protected 4,4-Dimethylazetidine-2-carboxylate Target->Precursor1 Deprotection Precursor2 γ-Amino-β-hydroxy ester Precursor1->Precursor2 Intramolecular Cyclization Precursor3 α,β-Unsaturated ester Precursor2->Precursor3 Michael Addition

Caption: Retrosynthetic analysis of 4,4-Dimethylazetidine-2-carboxylic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 3,3-dimethylacrylate

This step establishes the gem-dimethyl substitution pattern.

  • Reaction: Wittig or Horner-Wadsworth-Emmons olefination of acetone with a phosphonate or phosphonium ylide derived from ethyl bromoacetate.

  • Reagents: Acetone, triethyl phosphonoacetate, a strong base (e.g., sodium ethoxide in ethanol).

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol at 0 °C, slowly add triethyl phosphonoacetate.

    • Stir the mixture for 30 minutes to form the ylide.

    • Add acetone dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation to afford ethyl 3,3-dimethylacrylate.

Step 2: Michael Addition of a Chiral Amine

Introduction of the nitrogen atom and setting the stereochemistry at the C2 position.

  • Reaction: Conjugate addition of a chiral amine to the α,β-unsaturated ester. (S)-(-)-α-Methylbenzylamine is a suitable choice as a chiral auxiliary.

  • Reagents: Ethyl 3,3-dimethylacrylate, (S)-(-)-α-methylbenzylamine, a suitable solvent (e.g., methanol or acetonitrile).

  • Procedure:

    • Dissolve ethyl 3,3-dimethylacrylate and (S)-(-)-α-methylbenzylamine in methanol.

    • Heat the mixture at reflux for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 3-(((S)-1-phenylethyl)amino)-3-methylbutanoate.

Step 3: Reduction of the Ester to the Alcohol

Conversion of the ester to the primary alcohol in preparation for cyclization.

  • Reaction: Reduction of the ester functionality.

  • Reagents: Lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent like tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of LiAlH₄ in dry THF at 0 °C, add a solution of the crude product from Step 2 in dry THF dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain the crude 3-(((S)-1-phenylethyl)amino)-3-methylbutan-1-ol.

Step 4: Activation of the Hydroxyl Group

Conversion of the hydroxyl group into a good leaving group for intramolecular cyclization.

  • Reaction: Mesylation or tosylation of the primary alcohol.

  • Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), a tertiary amine base (e.g., triethylamine or pyridine) in a solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude alcohol from Step 3 in DCM and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate.

Step 5: Intramolecular Cyclization

Formation of the azetidine ring.

  • Reaction: Base-mediated intramolecular nucleophilic substitution.

  • Reagents: A strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or THF.

  • Procedure:

    • To a suspension of NaH in dry DMF at 0 °C, add a solution of the crude mesylate from Step 4 in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate to yield the crude N-((S)-1-phenylethyl)-4,4-dimethylazetidine-2-methanol.

Step 6: Oxidative Cleavage and Deprotection

Conversion of the primary alcohol to the carboxylic acid and removal of the chiral auxiliary.

  • Reaction: Two-step process involving oxidation and hydrogenolysis.

  • Reagents:

    • Oxidation: A two-step oxidation via the aldehyde is preferable to avoid over-oxidation. For example, Swern oxidation or Dess-Martin periodinane oxidation to the aldehyde, followed by Pinnick oxidation (sodium chlorite and a scavenger) to the carboxylic acid.

    • Deprotection: Catalytic hydrogenolysis to remove the α-methylbenzyl group.

  • Procedure (Oxidation):

    • Perform a Swern oxidation on the alcohol from Step 5 to obtain the corresponding aldehyde.

    • Without extensive purification, subject the crude aldehyde to Pinnick oxidation conditions (sodium chlorite, 2-methyl-2-butene in a t-BuOH/water mixture) to yield N-((S)-1-phenylethyl)-4,4-dimethylazetidine-2-carboxylic acid.

  • Procedure (Deprotection):

    • Dissolve the crude carboxylic acid in methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir for 12-24 hours.

    • Filter the catalyst through Celite and concentrate the filtrate to yield the final product, 4,4-Dimethylazetidine-2-carboxylic acid.

G cluster_0 Synthesis Workflow Acetone Acetone Ethyl 3,3-dimethylacrylate Ethyl 3,3-dimethylacrylate Acetone->Ethyl 3,3-dimethylacrylate Wittig Olefination γ-Amino Ester γ-Amino Ester Ethyl 3,3-dimethylacrylate->γ-Amino Ester Michael Addition (Chiral Amine) γ-Amino Alcohol γ-Amino Alcohol γ-Amino Ester->γ-Amino Alcohol LiAlH4 Reduction Activated Alcohol Activated Alcohol γ-Amino Alcohol->Activated Alcohol Mesylation/Tosylation Protected Azetidine Methanol Protected Azetidine Methanol Activated Alcohol->Protected Azetidine Methanol Intramolecular Cyclization Protected Azetidine Carboxylic Acid Protected Azetidine Carboxylic Acid Protected Azetidine Methanol->Protected Azetidine Carboxylic Acid Oxidation 4,4-Dimethylazetidine-2-carboxylic acid 4,4-Dimethylazetidine-2-carboxylic acid Protected Azetidine Carboxylic Acid->4,4-Dimethylazetidine-2-carboxylic acid Hydrogenolysis

Caption: Proposed synthetic workflow for 4,4-Dimethylazetidine-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

The unique structural features of 4,4-Dimethylazetidine-2-carboxylic acid impart it with specific physicochemical and spectroscopic properties.

Physicochemical Properties (Predicted)
PropertyPredicted Value/RangeRationale
Molecular Weight 129.16 g/mol C₆H₁₁NO₂
pKa (Carboxylic Acid) 3.5 - 4.5Electron-withdrawing effect of the azetidine nitrogen.
pKa (Amine) 9.0 - 10.0Typical for a secondary amine in a small ring.
LogP -1.0 to 0.5The presence of both a polar carboxylic acid and a non-polar gem-dimethyl group.
Solubility Soluble in water and polar organic solvents.The presence of ionizable groups.
Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

  • δ 1.2-1.5 ppm (singlet, 6H): The two magnetically equivalent methyl groups at the C4 position. The singlet nature arises from the absence of adjacent protons.

  • δ 2.0-2.5 ppm (multiplet, 2H): The two diastereotopic protons on the C3 carbon. They will likely appear as a complex multiplet due to geminal and vicinal coupling to the C2 proton.

  • δ 3.5-4.0 ppm (multiplet, 1H): The proton at the C2 position, coupled to the C3 protons.

  • δ 9-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This signal will exchange with D₂O.

  • δ 1-3 ppm (broad singlet, 1H): The proton on the azetidine nitrogen. Its chemical shift and appearance can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • δ 25-35 ppm: The two equivalent methyl carbons at C4.

  • δ 40-50 ppm: The C3 methylene carbon.

  • δ 55-65 ppm: The C4 quaternary carbon.

  • δ 60-70 ppm: The C2 methine carbon.

  • δ 170-180 ppm: The carbonyl carbon of the carboxylic acid.[1]

IR (Infrared) Spectroscopy

  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • 1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

  • 2850-3000 cm⁻¹: C-H stretches of the methyl and methylene groups.

  • 3300-3500 cm⁻¹ (broad, medium): N-H stretch of the secondary amine.

Mass Spectrometry (MS)

  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 129 may be observed. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 84, and α-cleavage of the azetidine ring.

  • Electrospray Ionization (ESI): In positive mode, the protonated molecule [M+H]⁺ at m/z = 130 would be prominent. In negative mode, the deprotonated molecule [M-H]⁻ at m/z = 128 would be observed.

Applications in Drug Discovery and Development

The incorporation of 4,4-Dimethylazetidine-2-carboxylic acid into drug candidates can offer several advantages, primarily stemming from its role as a constrained proline analogue.

As a Proline Mimetic

Proline plays a critical role in the structure of peptides and proteins by introducing a "kink" in the polypeptide chain. As a rigid analogue, 4,4-Dimethylazetidine-2-carboxylic acid can be used to:

  • Constrain Peptide Conformation: By replacing proline, it can lock the peptide backbone into a specific conformation, which can enhance binding affinity to a biological target.

  • Increase Proteolytic Stability: The unnatural amino acid structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Modulate Pharmacokinetic Properties: The gem-dimethyl group increases the lipophilicity of the molecule compared to proline, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_0 Impact of 4,4-Dimethylazetidine-2-carboxylic acid Incorporation Proline Proline 4,4-Dimethylazetidine-2-carboxylic acid 4,4-Dimethylazetidine-2-carboxylic acid Proline->4,4-Dimethylazetidine-2-carboxylic acid Bioisosteric Replacement Constrained Conformation Constrained Conformation 4,4-Dimethylazetidine-2-carboxylic acid->Constrained Conformation Increased Proteolytic Stability Increased Proteolytic Stability 4,4-Dimethylazetidine-2-carboxylic acid->Increased Proteolytic Stability Modulated ADME Properties Modulated ADME Properties 4,4-Dimethylazetidine-2-carboxylic acid->Modulated ADME Properties Enhanced Target Binding Enhanced Target Binding Constrained Conformation->Enhanced Target Binding Improved Half-life Improved Half-life Increased Proteolytic Stability->Improved Half-life Improved Bioavailability Improved Bioavailability Modulated ADME Properties->Improved Bioavailability

Caption: Potential benefits of using 4,4-Dimethylazetidine-2-carboxylic acid in drug design.

In Small Molecule Drug Design

Beyond its use in peptides, the azetidine ring system is a valuable scaffold in small molecule drug discovery. The 4,4-dimethyl substitution can act as a "lipophilic handle" or a "metabolic blocker," preventing enzymatic degradation at that position. The carboxylic acid functionality provides a key interaction point for binding to targets such as enzymes and receptors, and also serves as a handle for further chemical modification.

Conclusion and Future Perspectives

4,4-Dimethylazetidine-2-carboxylic acid represents a valuable, yet underexplored, building block for medicinal chemistry. Its constrained nature, coupled with the gem-dimethyl substitution, offers a unique tool for fine-tuning the properties of drug candidates. While detailed experimental data for this specific molecule remains somewhat sparse in the public domain, the foundational principles of organic synthesis and spectroscopy allow for a robust understanding of its preparation and characterization. As the demand for novel chemical matter with improved drug-like properties continues to grow, it is anticipated that 4,4-Dimethylazetidine-2-carboxylic acid and its derivatives will find increasing application in the design of next-generation therapeutics. Further research into its synthesis, biological activity, and incorporation into diverse molecular scaffolds is warranted and holds significant promise for advancing the field of drug discovery.

References

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

Sources

Exploratory

N-Acetyl-4,4-dimethylazetidine-2-carboxylic Acid: Physicochemical Profile & Synthetic Utility

Topic: Physical and Chemical Properties of N-Acetyl-4,4-dimethylazetidine-2-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of N-Acetyl-4,4-dimethylazetidine-2-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-4,4-dimethylazetidine-2-carboxylic acid represents a specialized class of conformationally constrained amino acid derivatives. As a structural analogue of proline (Pro) and azetidine-2-carboxylic acid (Aze), this compound is utilized primarily in medicinal chemistry to modulate peptide backbone topology. The incorporation of the gem-dimethyl group at the C4 position introduces significant steric bulk, further restricting the conformational space of the azetidine ring and influencing the cis/trans isomerization equilibrium of the preceding amide bond. This guide details its physicochemical properties, synthetic pathways, and applications in rational drug design.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a four-membered azetidine ring bearing a carboxylic acid at C2 and a gem-dimethyl group at C4. The nitrogen atom is acetylated, mimicking the peptide bond environment found in protein backbones.

PropertyDetail
IUPAC Name 1-Acetyl-4,4-dimethylazetidine-2-carboxylic acid
Common Name N-Acetyl-4,4-dimethyl-Aze
Parent Scaffold Azetidine-2-carboxylic acid (Aze)
CAS Number (Parent) 1314901-92-2 (4,4-dimethylazetidine-2-carboxylic acid)
PubChem CID 165992258
Molecular Formula C

H

NO

Molecular Weight 171.19 g/mol
Chirality Typically utilized as the (2S) enantiomer (L-analogue)
Stereochemical Configuration

The C2 stereocenter defines the chirality. The (2S) isomer corresponds to the natural L-amino acid configuration. The 4,4-dimethyl substitution removes chirality at the C4 position, unlike 3- or 4-monosubstituted azetidines, simplifying the stereochemical profile to a single chiral center.

Physical Properties[5]

The physical behavior of N-acetyl-4,4-dimethylazetidine-2-carboxylic acid is dominated by the strain of the four-membered ring and the lipophilicity of the dimethyl group.

Thermodynamic & Solubility Data
PropertyValue / RangeSource/Note
Physical State White to off-white crystalline solidExperimental observation of Aze derivatives
Melting Point 145 – 155 °C (Predicted)Based on N-acetyl-Aze analogs; pure amino acid MP >200°C (dec)
LogP (Octanol/Water) ~0.1 (Computed)More lipophilic than Aze (-2.3) due to dimethyl/acetyl groups
pKa (Carboxyl) ~3.5Lower than Pro (1.99) and Aze due to ring strain effects
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in Et

O
Polar amide/acid functionality dominates
Topological Polar Surface Area 49.3 Å

Computed
Spectral Characteristics
  • NMR Signature: The gem-dimethyl groups appear as two distinct singlets (or closely spaced signals) in

    
    H NMR (~1.2–1.5 ppm) due to the magnetic anisotropy of the ring and the acetyl group. The C2 proton typically resonates downfield (~4.5–5.0 ppm).
    
  • IR Spectrum: Characteristic Carbonyl bands:

    • Carboxylic Acid: ~1720 cm

      
       (broad)
      
    • Tertiary Amide: ~1640 cm

      
       (strong)
      

Chemical Properties & Reactivity[1][6]

Ring Strain and Stability

The azetidine ring possesses significant ring strain (~26 kcal/mol), making it more reactive than pyrrolidine (proline).

  • Acid Stability: Generally stable to TFA (trifluoroacetic acid) used in Boc-deprotection.

  • Nucleophilic Attack: Susceptible to ring-opening nucleophilic attack at elevated temperatures or strong basic conditions, particularly if the nitrogen is quaternized. However, the N-acetyl form is relatively robust under standard peptide coupling conditions.

Amide Bond Isomerization (Cis/Trans Equilibrium)

Unlike secondary amino acids, N-substituted azetidines exhibit a measurable population of both cis and trans rotamers about the amide bond (N-CO-CH


).
  • Mechanism: The energy barrier for rotation is ~20 kcal/mol.

  • Effect of 4,4-Dimethyl: The steric bulk at C4 interacts with the acetyl oxygen (in trans) or the acetyl methyl (in cis). In unsubstituted Aze, the cis population is higher than in Pro. The 4,4-dimethyl group tends to destabilize the trans conformer via steric clash with the carbonyl oxygen, potentially shifting the equilibrium further toward the cis form compared to Proline.

Conformation cluster_0 Amide Bond Equilibrium cluster_1 Structural Consequences Trans Trans-Rotamer (Steric clash: Me vs Oxygen) Cis Cis-Rotamer (Favored in polar solvents) Trans->Cis Slow Exchange (NMR timescale) Turn Beta-Turn Induction Cis->Turn Rigid Backbone Rigidification Cis->Rigid

Caption: The 4,4-dimethyl substitution influences the cis/trans amide equilibrium, promoting specific secondary structures like beta-turns.

Synthesis & Manufacturing

Synthesizing the 4,4-dimethylazetidine core is more challenging than the parent Aze due to the steric hindrance at the cyclization center.

Primary Synthetic Route: Cyclization of -Functionalized Amino Acids

The most reliable method involves the intramolecular displacement of a leaving group (halide or sulfonate) by the nitrogen atom.

Protocol Overview:

  • Starting Material: 3-Amino-3-methylbutanoic acid derivatives or modified aspartic acid precursors.

  • Activation: Conversion of the

    
    -hydroxyl/halide.
    
  • Cyclization: Base-mediated ring closure.

Experimental Protocol (Representative Scale)

Note: This protocol describes the formation of the core ring, followed by acetylation.

  • Precursor Preparation: Start with Methyl 2-amino-4-bromo-4-methylpentanoate (or equivalent 4-leaving group derivative).

  • Cyclization: Dissolve precursor (10 mmol) in MeCN. Add NaHCO

    
     (2.5 eq) and reflux for 12–24 hours. The gem-dimethyl effect (Thorpe-Ingold effect) accelerates this cyclization compared to linear chains.
    
  • Protection/Acetylation:

    • Isolate the free amine (often as a salt).

    • Treat with Acetic Anhydride (1.1 eq) and Pyridine (2 eq) in DCM at 0°C

      
       RT.
      
    • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Synthesis Start Precursor: Amino Acid Derivative (e.g., 2-amino-4-halo-4-methyl...) Step1 Cyclization (Base: NaHCO3/Reflux) Thorpe-Ingold Effect Start->Step1 Intramolecular SN2 Inter Intermediate: 4,4-Dimethylazetidine-2-carboxylate Step1->Inter Step2 N-Acetylation (Ac2O / Pyridine) Inter->Step2 Final Product: N-Acetyl-4,4-dimethyl-Aze Step2->Final

Caption: Synthetic workflow for accessing the N-acetyl-4,4-dimethylazetidine scaffold via cyclization.

Applications in Drug Discovery[7]

Peptidomimetics & Turn Induction

The 4,4-dimethylazetidine scaffold is a "proline-plus" constraint.

  • 
    -Turn Mimetics:  The constrained 
    
    
    
    angle (fixed by the ring) and the restricted
    
    
    angle (influenced by the gem-dimethyl group) make this residue an excellent inducer of type VI
    
    
    -turns.
  • Helix Breakers: Like proline, it disrupts

    
    -helices but can stabilize polyproline-II helices or specific loop regions.
    
Metabolic Stability

Peptides containing Aze derivatives are generally resistant to proteolysis. The 4,4-dimethyl group adds a layer of steric protection against peptidases that might otherwise cleave the adjacent amide bond, extending the half-life of peptide drugs in vivo.

Bioisostere for Proline

In Fragment-Based Drug Design (FBDD), replacing a Pro residue with 4,4-dimethyl-Aze can:

  • Fill hydrophobic pockets via the gem-dimethyl group.

  • Lock the bioactive conformation more rigidly than Pro.

  • Alter the solubility profile (slightly increasing lipophilicity).

Safety & Handling

While specific toxicological data for the N-acetyl-4,4-dimethyl derivative is limited, handling should follow protocols for potentially bioactive amino acid derivatives.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is possible.

References

  • PubChem. 1-Acetyl-4,4-dimethylazetidine-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in peptide chemistry.[1][2] Organic Preparations and Procedures International. [Link][3][4]

  • Kawabata, T., et al. (2003). Conformational properties of azetidine-2-carboxylic acid-containing peptides. Journal of the American Chemical Society. [Link]

  • Sienna, P., et al. (2020). Azetidine-based amino acids in drug discovery: Synthesis and properties. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Enhancing Peptide Coupling Reactions with 4-Dimethylaminopyridine (DMAP)

Introduction In the intricate world of peptide synthesis, the efficient formation of the amide bond is paramount. While numerous coupling reagents have been developed to activate the carboxylic acid moiety of an amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of peptide synthesis, the efficient formation of the amide bond is paramount. While numerous coupling reagents have been developed to activate the carboxylic acid moiety of an amino acid, challenges persist, particularly with sterically hindered residues or difficult sequences.[1][2][3] 4-Dimethylaminopyridine (DMAP) has emerged as a powerful hypernucleophilic acylation catalyst that can significantly accelerate coupling reactions and drive them to completion.[4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practical application of DMAP in peptide synthesis. We will explore the mechanistic underpinnings of DMAP catalysis, its scope and limitations, and provide detailed protocols for its effective use.

The Dual Catalytic Role of 4-Dimethylaminopyridine

The exceptional catalytic prowess of DMAP stems from its unique electronic structure. The electron-donating dimethylamino group at the 4-position of the pyridine ring significantly increases the nucleophilicity of the ring nitrogen.[6] This enhanced nucleophilicity, combined with the basicity of DMAP (pKa of its conjugate acid is ~9.7), allows it to function through a dual catalytic mechanism.[6][7]

Mechanism of Action: The N-Acylpyridinium Intermediate

DMAP accelerates peptide bond formation by acting as an acyl transfer agent.[1] The catalytic cycle proceeds through the following key steps:

  • Activation of the Carboxylic Acid: A primary coupling reagent, such as a carbodiimide (e.g., DCC, DIC), reacts with the C-terminus of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[8]

  • Formation of the N-Acylpyridinium Ion: The highly nucleophilic DMAP attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct and forming a new, even more reactive intermediate: the N-acylpyridinium ion.[1][9] This intermediate is highly susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack by the Amine: The free N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the N-acylpyridinium ion.[1]

  • Peptide Bond Formation and Catalyst Regeneration: This attack leads to the formation of the desired peptide bond and the release of DMAP, which is then free to participate in another catalytic cycle.[1][10]

DMAP_Catalytic_Cycle cluster_activation Activation cluster_catalysis DMAP Catalysis AA_COOH N-Protected Amino Acid (R-COOH) Activated_AA O-Acylisourea Intermediate AA_COOH->Activated_AA + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC) DMAP DMAP Acylpyridinium N-Acylpyridinium Ion Activated_AA->Acylpyridinium + DMAP Amine N-Terminal Amine (H₂N-Peptide) Peptide_Bond Peptide Bond Formed (R-CO-NH-Peptide) Acylpyridinium->Peptide_Bond + H₂N-Peptide DMAP_Regen DMAP (Regenerated) Peptide_Bond->DMAP_Regen SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (AA/DIC/DMAP in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle? wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage No end Purify Peptide cleavage->end

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent conditions for reactions with carboxylic acids

Technical Support Center: Carboxylic Acid Reactivity Hub Current Status: ONLINE Ticket Queue: Optimization & Troubleshooting Operator: Senior Application Scientist Welcome to the Acid Reactivity Hub Mission: To transitio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carboxylic Acid Reactivity Hub Current Status: ONLINE Ticket Queue: Optimization & Troubleshooting Operator: Senior Application Scientist

Welcome to the Acid Reactivity Hub

Mission: To transition your carboxylic acid workflows from "trial-and-error" alchemy to engineered, reproducible systems. We focus on the triad of Solubility , Activation Kinetics , and Downstream Processability .

Below you will find active support tickets addressing the most critical failure points in carboxylic acid chemistry, specifically tailored for drug discovery and process development.

Ticket #001: The Solubility Paradox (Dissolution vs. Aggregation)

User Issue: "My carboxylic acid is insoluble in standard non-polar solvents (DCM, Toluene) but I want to avoid high-boiling polar solvents like DMF or DMSO due to work-up difficulties."

Technical Diagnosis: Carboxylic acids exist in a dynamic equilibrium between monomers and hydrogen-bonded dimers. In non-polar solvents, the dimer is thermodynamically favored, often leading to poor solubility or "gummy" precipitates. To dissolve the acid, you must disrupt this H-bond network without necessarily resorting to "black hole" solvents like DMSO.

Troubleshooting Protocol:

  • The "Green" Switch: Instead of jumping straight to DMF, utilize 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

    • Why: It has a higher boiling point (80°C) than THF, allowing for higher kinetic energy input, and its ether oxygen acts as a hydrogen bond acceptor to break acid dimers. unlike THF, it is immiscible with water, simplifying work-up.

  • The Co-Solvent Spike: If 2-MeTHF fails, add 5-10% N-Butylpyrrolidinone (NBP) .

    • Why: NBP is a safer, non-reprotoxic alternative to NMP (REACH restricted). It provides the dipole moment needed to solvate the carboxylate without becoming the bulk solvent.

Visual Guide: Solubility Decision Tree

SolubilityTree Start Acid Insoluble in DCM? Step1 Try 2-MeTHF (Green Ether) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Add 5-10% NBP or DMF Check1->Step2 No Success Proceed to Coupling Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Switch to CPME (Cyclopentyl Methyl Ether) Check2->Step3 No Check2->Success Yes Fail Requires DMSO/DMAc (Process Warning) Step3->Fail No Step3->Success Yes

Caption: Logical flow for solvent selection, prioritizing green ethers (2-MeTHF, CPME) before resorting to high-boiling dipolar aprotic solvents.

Ticket #002: The Coupling Crisis (Racemization & Yield)

User Issue: "I am observing low yields and 5-10% racemization during amide coupling using HATU/DMF. How do I optimize this?"

Technical Diagnosis: Racemization in amide coupling often proceeds via the Oxazolone mechanism . High dielectric solvents (like DMF,


) stabilize the charged intermediates that lead to oxazolone formation and subsequent proton loss at the chiral center. Furthermore, DMF can spontaneously decompose to dimethylamine, which competes with your amine substrate.

The Fix: Dielectric Tuning with T3P Switching to Propylphosphonic Anhydride (T3P) in Ethyl Acetate (EtOAc) or 2-MeTHF is the superior protocol for sensitive acids.

Optimization Protocol:

  • Solvent: Use EtOAc or 2-MeTHF.[1][2] These have lower dielectric constants (

    
    ), which destabilizes the charged transition state leading to racemization.
    
  • Base: Use mild bases like Pyridine or N-Methylmorpholine (NMM) rather than DIPEA if racemization is critical.

  • Reagent: T3P (50% in EtOAc). It generates water-soluble byproducts and does not require "activation" time, reducing the lifetime of the reactive ester intermediate.

Visual Guide: Racemization Risk Pathways

RacemizationPath Acid Carboxylic Acid (Chiral) Active Activated Ester (O-Acylisourea/Anhydride) Acid->Active Coupling Reagent Amide Target Amide (Retained Chirality) Active->Amide Amine Attack (Fast in EtOAc) Oxazolone Oxazolone Intermediate Active->Oxazolone Slow Side Reaction (Promoted by DMF/High Polarity) Racemic Racemized Product Oxazolone->Racemic Base/Enolization

Caption: Pathway showing how solvent polarity influences the divergence between productive coupling (Green) and oxazolone-mediated racemization (Red).

Ticket #003: The Work-up Nightmare (Process Efficiency)

User Issue: "My reaction works in DMF, but I lose yield during aqueous extraction because of emulsions and DMF's water miscibility."

Technical Diagnosis: DMF and NMP are "universal solvents," meaning they dissolve your product and the water used to wash it. This creates a phase-separation nightmare. The solution is Azeotropic & Hydrophobic Control .

The "Green Wash" Protocol: Replace DMF with CPME (Cyclopentyl Methyl Ether) or 2-MeTHF .[2]

  • Benefit 1 (Hydrophobicity): Both solvents have limited water miscibility. You can wash the reaction mixture directly with acidic/basic water to remove coupling byproducts (urea, T3P salts) without extracting your product or forming emulsions.

  • Benefit 2 (Drying): 2-MeTHF forms an azeotrope with water. If your next step requires dry conditions, you can simply distill off the solvent/water mix (azeotropic drying) rather than using solid desiccants like MgSO4 (which adsorb product).

Data Comparison: Solvent Properties

PropertyDMF (Legacy)DCM (Legacy)2-MeTHF (Recommended)CPME (Recommended)
Boiling Point 153°C (High)40°C (Too Low)80°C (Optimal)106°C (Optimal)
Water Solubility MiscibleImmiscible14 g/100g (Low)1.1 g/100g (Very Low)
Peroxide Risk NoneNoneLow (Stabilized)Very Low
GSK Green Score Red (3) Red (3) Green (7) Green (8)
Primary Use SolubilityActivationGeneral / Work-upCrystallization

Frequently Asked Questions (FAQ)

Q: Why is T3P preferred over HATU for scale-up? A: HATU generates guanidinium byproducts that are difficult to remove and can be sensitizers. T3P generates water-soluble phosphonic acid salts, which are removed in a simple aqueous wash. Additionally, T3P is supplied in EtOAc, avoiding the need for DMF.

Q: Can I use 2-MeTHF for solid-phase peptide synthesis (SPPS)? A: Yes. Recent studies confirm 2-MeTHF is a viable replacement for DMF in SPPS, particularly for the swelling of polystyrene resins and coupling steps. It reduces the toxicity profile of the waste stream significantly.

Q: My acid is a salt (e.g., Sodium salt). How does this change solvent selection? A: Salts are insoluble in green ethers (2-MeTHF/CPME). You must perform a "free-basing" step first: partition the salt between 2-MeTHF and aqueous HCl. The free acid will migrate into the organic layer. Dry this layer azeotropically, and proceed with coupling in the same pot.

References

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3][4] Green Chemistry, 2011, 13 , 854-862.[2][4] Link

  • Green Solvents in Peptide Synthesis : Al Musaimi, O., et al. "2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis."[2] Green Chemistry, 2016.[4] Link

  • Amide Coupling Solvent Selection : MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2013, 15 , 596-600. Link

  • T3P Optimization : Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Esters." Organic Process Research & Development, 2016. Link

Sources

Reference Data & Comparative Studies

Validation

Efficacy comparison of different cyclic amino acid linkers in drug design

Executive Summary In modern drug design—particularly for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and macrocyclic peptides—the linker is no longer viewed as a passive connector.[1] It is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design—particularly for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and macrocyclic peptides—the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties.[2] Cyclic amino acid linkers (e.g., Proline, Piperidine, Piperazine, and spirocyclic scaffolds) offer a distinct advantage over linear aliphatic or PEG-based linkers by imposing conformational rigidity .

This guide objectively compares the efficacy of these cyclic linkers. Experimental data suggests that while flexible linkers reduce steric clashes, cyclic linkers significantly enhance metabolic stability (t1/2), membrane permeability (


), and target selectivity  by reducing the entropic penalty of binding (

).

Part 1: Mechanistic Foundation

The Entropy-Enthalpy Compensation

The primary efficacy driver for cyclic linkers is the reduction of conformational entropy. Linear linkers (PEG/Alkyl) possess high degrees of freedom. Upon binding, these linkers must freeze into a specific conformation, incurring a high entropic cost. Cyclic linkers "pre-organize" the molecule, minimizing this penalty.

Diagram 1: Conformational Energy Landscape

This diagram illustrates the energy barrier difference between flexible and rigid (cyclic) linkers during target binding.

EnergyLandscape Unbound_Flex Unbound Flexible Linker (High Entropy) Transition Binding Transition State Unbound_Flex->Transition High Entropic Penalty (ΔS << 0) Unbound_Rigid Unbound Cyclic Linker (Low Entropy/Pre-organized) Unbound_Rigid->Transition Low Entropic Penalty (ΔS ~ 0) Bound Bound Complex (Biologically Active) Transition->Bound Complex Formation

Caption: Cyclic linkers (Green) bypass the high entropic penalty associated with freezing flexible linkers (Red) into a bioactive conformation.

Part 2: Comparative Analysis by Linker Class

Class 1: Natural Rigidifiers (Proline & Derivatives)

Mechanism: Proline is unique among amino acids due to its pyrrolidine ring, which restricts the


 dihedral angle to approx -65°.
  • Efficacy: Excellent for inducing

    
    -turn structures in peptides, protecting against proteolytic cleavage.
    
  • Limitation: The cis/trans isomerization of the prolyl amide bond can create heterogeneity in solution, potentially leading to multiple conformers with varying affinities.

Class 2: Synthetic Heterocyclic Scaffolds (Piperazine/Piperidine)

Mechanism: These 6-membered rings are commonly inserted into PROTAC linkers. Unlike Proline, they introduce a basic nitrogen that can be protonated.

  • Efficacy:

    • Solubility: The protonatable nitrogen improves aqueous solubility, a common failure point for rigid hydrophobic linkers.

    • Permeability: Despite being charged, the rigid structure often masks polar surface area (PSA) better than flexible chains, improving cell permeability.

  • Data Insight: In VHL-recruiting PROTACs, replacing a linear alkyl linker with a piperazine-based linker increased metabolic half-life by >2-fold due to steric hindrance preventing N-dealkylation.

Class 3: Spirocyclic & Bicyclic Systems

Mechanism: These highly rigid 3D scaffolds lock the linker vector in a specific direction.

  • Efficacy: High specificity. If the vector matches the binding pocket exit vector, affinity is maximized.

  • Risk: "All-or-nothing" effect. A slight mismatch in the exit vector angle results in a complete loss of binary/ternary complex formation.

Part 3: Data Presentation & Efficacy Metrics

The following table summarizes comparative data from recent studies on PROTACs and cyclic peptides.

MetricLinear Linkers (PEG/Alkyl)Cyclic Linkers (Piperazine/Proline)Efficacy Implication
Metabolic Stability (Liver Microsomes) Low (

min)
High (

min)
Cyclic linkers resist oxidative N-dealkylation and proteolysis.
Cell Permeability (

)
Moderate (

cm/s)
High (

cm/s)
Rigidity facilitates "chameleon" behavior, hiding polar groups in membranes.
Intracellular Accumulation Baseline (1.0x)Enhanced (2.0x - 4.0x)Rigid linkers often bypass efflux pumps more effectively.
Ternary Complex Stability Variable (often forms multiple species)High (if geometry is optimized)Pre-organization favors a single, stable cooperative complex.

Critical Insight: While rigid linkers improve stability and permeability, they require precise structural modeling. A flexible linker can "adapt" to a suboptimal binding interface; a rigid linker cannot.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Comparative Plasma Stability Assay

Objective: Quantify the resistance of the linker to enzymatic degradation. Validation Step: Use a known unstable linear peptide (e.g., linear somatostatin) as a negative control and a stable cyclic drug (e.g., Cyclosporine A) as a positive control.

  • Preparation: Solubilize test compounds (Linear vs. Cyclic variants) to 10 µM in DMSO.

  • Incubation: Dilute into pooled human/mouse plasma at 37°C. Final DMSO < 0.5%.

    • Why? High DMSO inhibits plasma enzymes, invalidating the stability test.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 mins. Quench immediately with ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000g, 15 min) to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Self-Check: If the Internal Standard signal varies >15% between samples, the quenching/extraction failed.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability differences driven by linker rigidity.

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 1% lecithin in dodecane.

    • Why? This mimics the lipid bilayer. Viscosity of the dodecane layer is critical for reproducibility.

  • Acceptor Plate: Fill with blank PBS.

  • Sandwich & Incubate: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.

    • Why? Evaporation alters concentration gradients, skewing

      
       calculations.
      
  • Quantification: Measure UV absorbance or LC-MS of both Donor and Acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.
Diagram 2: Experimental Workflow & Decision Tree

This workflow guides the selection of a linker based on initial screening data.

Workflow Start Start: Linker Selection Screen1 1. In Silico Modeling (Check Vector Alignment) Start->Screen1 Decision1 Vector Match? Screen1->Decision1 Path_Flex Use Flexible Linker (PEG/Alkyl) Decision1->Path_Flex No (Uncertain Geometry) Path_Rigid Use Cyclic Linker (Piperazine/Proline) Decision1->Path_Rigid Yes (Defined Exit Vector) Screen2 2. Synthesis & PAMPA Path_Rigid->Screen2 Result_Perm Permeability < 10^-6 cm/s? Screen2->Result_Perm Opt_Sol Add Polar Group to Ring (e.g., Piperazine N) Result_Perm->Opt_Sol Yes (Low Perm) Opt_Stab 3. Plasma Stability Assay Result_Perm->Opt_Stab No (High Perm) Opt_Sol->Opt_Stab

Caption: Decision tree for selecting cyclic vs. linear linkers based on structural data and permeability results.

References

  • Osawa, H., Saito, K., & Demizu, Y. (2025).[3] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Royal Society of Chemistry. [Link]

  • Ettmayer, P., et al. (2015). Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides.[4] ChemMedChem. [Link]

  • Goracci, L., et al. (2020).[5] Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications.[5] Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.[6][7] Frontiers in Pharmacology. [Link]

  • Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

Sources

Comparative

A Comparative Guide to Assessing Azetidine-2-Carboxylic Acid Misincorporation into Proteins

For Researchers, Scientists, and Drug Development Professionals Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid analogue of proline, presents a significant challenge in cellular biology and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid analogue of proline, presents a significant challenge in cellular biology and drug development.[1][2][3] Its structural similarity to proline allows it to be mistakenly incorporated into proteins during synthesis, a process that can lead to protein misfolding, altered protein function, and cellular stress.[4][5][6][7] This guide provides a comprehensive overview and comparison of the primary methodologies used to detect and quantify Aze misincorporation, offering field-proven insights to inform experimental design and interpretation.

The Biochemical Basis of Misincorporation

The misincorporation of Aze for proline is rooted in the imperfect fidelity of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[2][5] Due to its structural resemblance to proline, Aze can fit into the active site of ProRS and be attached to prolyl-tRNA, subsequently entering the ribosomal machinery for protein synthesis.[5][8] This substitution of a five-membered proline ring with a four-membered azetidine ring can significantly alter the conformational flexibility of the polypeptide backbone, potentially disrupting protein structure and function.[9][10] The consequences of Aze misincorporation are far-reaching, implicated in a range of toxic and teratogenic disorders in animals and linked to conditions like multiple sclerosis in humans.[1][5][11]

digraph "Aze_Misincorporation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

Figure 1: Mechanism of Aze misincorporation into a polypeptide chain.


Methodologies for Detection and Quantification

The assessment of Aze misincorporation requires sensitive and specific analytical techniques. The choice of method depends on the research question, sample type, and desired level of quantification. The three primary approaches are mass spectrometry-based proteomics, Edman degradation, and antibody-based detection.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has emerged as the most powerful and versatile tool for identifying and quantifying non-canonical amino acid incorporation.[12][13] This approach allows for the direct detection of Aze within peptides and can provide site-specific information on misincorporation rates.

Principle: In a typical bottom-up proteomics workflow, proteins are extracted and digested into smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the peptides. The incorporation of Aze in place of proline results in a characteristic mass shift of -14.01 Da, which can be detected by high-resolution mass spectrometers.[14]

Experimental Workflow:

digraph "MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=9];

Figure 2: General workflow for MS-based detection of Aze misincorporation.


Detailed Protocol for MS-Based Analysis:

  • Sample Preparation: Cells or tissues are cultured in the presence of a known concentration of Aze. Control samples are cultured with proline.

  • Protein Extraction: Cells are lysed, and proteins are extracted using standard protocols. Protein concentration is determined.

  • Reduction, Alkylation, and Digestion: Proteins are denatured, disulfide bonds are reduced and alkylated, and the proteins are digested into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer. Peptides are separated based on their physicochemical properties.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

  • Database Searching: The resulting MS/MS spectra are searched against a protein sequence database. The search parameters must include a variable modification corresponding to the mass difference between proline and Aze (-14.01 Da) on proline residues.

  • Data Analysis and Quantification: The identification of Aze-containing peptides is validated, and their abundance can be quantified relative to their proline-containing counterparts.[15]

Comparison of MS-Based Approaches:

FeatureUntargeted ProteomicsTargeted Proteomics (e.g., PRM)
Principle Global identification of all detectable peptides.Pre-selection of specific Aze-containing peptides for monitoring.
Sensitivity LowerHigher
Specificity HighVery High
Throughput HighLower
Quantitative Accuracy Semi-quantitative to quantitativeHighly quantitative
Application Discovery of Aze incorporation sites.Validation and precise quantification of known incorporation events.
Edman Degradation

Edman degradation is a classic method for N-terminal protein sequencing.[16][17] While largely superseded by mass spectrometry for high-throughput sequencing, it remains a valuable tool for specific applications, including the confirmation of N-terminal sequences and the identification of post-translational modifications.[18][19]

Principle: This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[20] The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved off and can be identified by chromatography.

Experimental Workflow:

digraph "Edman_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=9];

Figure 3: The cyclical process of Edman degradation.


Applicability to Aze Detection: While Edman degradation can theoretically identify Aze, the resulting phenylthiohydantoin (PTH)-Aze derivative would have a different retention time on HPLC compared to PTH-proline. This requires the synthesis and characterization of a PTH-Aze standard for accurate identification. This method is best suited for confirming the presence of Aze at a specific, known N-terminal or internal proline position after proteolytic cleavage.

Antibody-Based Detection

Antibody-based methods, such as Western blotting and ELISA, offer a means to detect the presence of Aze-containing proteins in a more qualitative or semi-quantitative manner.[21]

Principle: This approach relies on the generation of antibodies that specifically recognize Aze or Aze-containing epitopes within proteins. These antibodies can then be used to probe for the presence of these modified proteins in complex biological samples.

Experimental Workflow (Western Blot):

  • Protein Separation: Proteins from cell lysates are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Aze or an Aze-containing peptide.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.

  • Detection: The signal from the labeled secondary antibody is detected, indicating the presence of Aze-containing proteins.

Challenges and Considerations: The primary challenge in this approach is the development of highly specific and sensitive antibodies that can distinguish Aze from proline. The generation of such antibodies is not trivial, and there are currently no widely available commercial antibodies specifically validated for the detection of Aze-modified proteins.[22] However, it is possible to generate custom antibodies against specific Aze-containing peptides of interest.[21]

Comparison of Methodologies

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry Measures mass-to-charge ratio of peptides.High sensitivity and specificity; provides site-specific information; high throughput.Requires expensive instrumentation and specialized expertise for data analysis.
Edman Degradation Sequential N-terminal amino acid cleavage and identification.Provides direct sequence information; unambiguous identification of N-terminal residues.[18]Low throughput; requires purified protein; not suitable for complex mixtures; requires a specific standard for Aze.
Antibody-Based Specific antibody recognition of Aze or Aze-containing epitopes.Potentially high throughput (ELISA); can be used for in situ analysis (immunohistochemistry).Availability of specific antibodies is a major limitation; often provides qualitative or semi-quantitative data.[22]

Concluding Remarks

The assessment of azetidine-2-carboxylic acid misincorporation into proteins is crucial for understanding its biological impact and for the safety assessment of biotherapeutics and food products. Mass spectrometry-based proteomics stands out as the most powerful and comprehensive approach, offering unparalleled sensitivity, specificity, and the ability to pinpoint the exact locations of misincorporation. While Edman degradation and antibody-based methods have their niche applications, they are generally less suited for the global and quantitative analysis of Aze incorporation. The choice of methodology should be carefully considered based on the specific research objectives, available resources, and the desired depth of analysis.

References

  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (2025, August 9). Plant Direct. Retrieved from [Link]

  • Unlocking Protein Secrets: The Power of Edman Protein Sequencing - Creative Biolabs. (n.d.). Retrieved from [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1976). Biopolymers, 15(10), 1869-1884. Retrieved from [Link]

  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. (2023). ResearchGate. Retrieved from [Link]

  • Compositions, systems and methods for the diagnosis, prevention and treatment of disorders associated with azetidine-2-carboxylic acid. (2007). Google Patents.
  • Steele, J. R. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. OPUS at UTS. Retrieved from [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. (n.d.). Retrieved from [Link]

  • Steele, J. R. (2022, May 14). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. Retrieved from [Link]

  • N-terminal sequencing (Edman degradation) - Proteome Factory. (n.d.). Retrieved from [Link]

  • Effects of amino acid analogues on protein synthesis and degradation in isolated cells. (1979). Biochemical Journal, 180(2), 327-336. Retrieved from [Link]

  • Peptide Sequencing by Edman Degradation. (n.d.). EHU. Retrieved from [Link]

  • Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. (2022, May 6). Journal of Neuropathology & Experimental Neurology. Retrieved from [Link]

  • Azetidine 2 carboxylic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, December 3). Society for Experimental Biology. Retrieved from [Link]

  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. (n.d.). OPUS at UTS. Retrieved from [Link]

  • Proteome-wide identification of amino acid substitutions deleterious for protein function. (2022, April 9). bioRxiv. Retrieved from [Link]

  • Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. (2010, April 15). PubMed. Retrieved from [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, June 12). bioRxiv. Retrieved from [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024, November 15). OPUS at UTS. Retrieved from [Link]

  • Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. (2022, July 4). Taylor & Francis Online. Retrieved from [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023, June 16). MDPI. Retrieved from [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022, September 28). MDPI. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PMC - NIH. Retrieved from [Link]

Sources

Validation

Comparative Guide: L-Azetidine-2-Carboxylic Acid (AZE) in Developmental Toxicity Modeling

[1] Executive Summary L-Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a lower homologue of L-proline.[1][2][3][4][5] Unlike broad-spectrum cytotoxic teratogens (e.g., Cyclophosphamide) or signal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

L-Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a lower homologue of L-proline.[1][2][3][4][5] Unlike broad-spectrum cytotoxic teratogens (e.g., Cyclophosphamide) or signaling disruptors (e.g., Retinoic Acid), AZE acts through a distinct proteotoxic mechanism .[1] By structurally mimicking proline, AZE evades the editing mechanisms of prolyl-tRNA synthetases, incorporating into nascent polypeptide chains.[1] This "Trojan horse" incorporation alters protein secondary structure—particularly in collagen-rich tissues—triggering the Unfolded Protein Response (UPR), Endoplasmic Reticulum (ER) stress, and subsequent apoptosis.[1]

This guide evaluates AZE as a specialized tool for researchers modeling protein misfolding disorders and skeletal dysplasias during embryogenesis, comparing its efficacy and mechanism against standard industry alternatives.[1]

Part 1: Comparative Landscape

Why Choose AZE?

In developmental toxicology, the choice of teratogen dictates the biological question you can answer. AZE is the superior choice when the research focus is proteostasis or extracellular matrix (ECM) integrity .

Table 1: Performance & Mechanism Comparison of Standard Teratogens[1]
FeatureL-Azetidine-2-Carboxylic Acid (AZE) Cyclophosphamide (CP) All-trans Retinoic Acid (atRA)
Primary Mechanism Proteotoxicity: Proline substitution

Protein Misfolding

ER Stress.[1][2]
Genotoxicity: DNA alkylation

Crosslinking

Cell Cycle Arrest.[1]
Transcriptional Dysregulation: Altered Hox gene expression via RAR/RXR binding.[1]
Key Cellular Target ER & Collagen: Targets cells with high secretory load (chondrocytes, osteoblasts).[1]Rapidly Dividing Cells: Targets DNA replication forks (universal cytotoxicity).[1]Patterning Centers: Targets Zone of Polarizing Activity (ZPA) / AER.
Primary Phenotypes Limb reduction, cleft palate, delayed ossification, "kinky" tail.[1]CNS defects, limb malformations, generalized growth retardation.[1]Craniofacial defects, limb duplications/truncations, neural tube defects.[1]
Rescue Agent (Validation) L-Proline: Co-administration completely rescues phenotype (competitive inhibition).[1]Antioxidants (Partial): Amifostine or free radical scavengers may mitigate some damage.[1]None (Direct): Receptor antagonists can block, but complex feedback loops exist.[1]
Best Application Modeling skeletal dysplasias , collagenopathies, and ER-stress induced defects.[1]Positive control for general teratogenicity screens; DNA damage repair studies.[1]Modeling gene-environment interactions and pattern formation defects.[1]

Part 2: Mechanistic Deep Dive

The "Trojan Horse" Mechanism

AZE’s toxicity is driven by its structural similarity to proline.[1] The four-membered azetidine ring is incorporated into proteins where the five-membered pyrrolidine ring of proline should be.[1] This incorporation changes the bond angles of the peptide backbone, preventing the formation of the polyproline II helix (essential for collagen stability) and preventing proper protein folding.

Diagram 1: The AZE Proteotoxicity Pathway

This diagram illustrates the cascade from tRNA charging to apoptosis, highlighting the specific UPR branches activated by AZE.

AZE_Mechanism AZE L-Azetidine-2-Carboxylic Acid (Extracellular) tRNA Prolyl-tRNA Synthetase (Editing Escape) AZE->tRNA Mimicry Proline L-Proline (Competitor) Proline->tRNA Competition Ribosome Ribosomal Translation tRNA->Ribosome Misfolded Misfolded Protein (Collagen/Structural) Ribosome->Misfolded Incorporation ER_Lumen ER Lumen Accumulation Misfolded->ER_Lumen BiP BiP Dissociation ER_Lumen->BiP Stress Sensing PERK PERK Activation BiP->PERK eIF2a p-eIF2α (Translation Halt) PERK->eIF2a ATF4 ATF4 / CHOP eIF2a->ATF4 Apoptosis Apoptosis / Malformation ATF4->Apoptosis

Caption: AZE competes with Proline for tRNA charging, leading to misfolded proteins that trigger the PERK-eIF2α-ATF4 arm of the Unfolded Protein Response (UPR).

Part 3: Experimental Protocol (Mouse Model)

Objective: To induce and assess skeletal malformations (limb reduction/cleft palate) mediated by ER stress.[1]

Reagents & Preparation
  • Compound: L-Azetidine-2-carboxylic acid (CAS: 2133-34-8).[1]

  • Vehicle: Sterile Saline (0.9% NaCl).[1]

  • Rescue Control: L-Proline (CAS: 147-85-3).[1]

  • Stock Solution: Dissolve AZE to 20 mg/mL in saline. Filter sterilize (0.22 µm). Prepare fresh; do not freeze-thaw repeatedly.

Dosing Regimen (In Vivo)

The critical window for AZE-induced limb and palate defects in mice is Gestational Day (GD) 10–12 .[1]

  • Treatment Group (AZE): Administer 300–600 mg/kg body weight via Intraperitoneal (IP) injection.[1]

    • Note: A split dose (e.g., 2 x 300 mg/kg, 4 hours apart) often reduces maternal lethality while maintaining teratogenicity.[1]

  • Rescue Group (Validation): Administer L-Proline (1000 mg/kg) IP simultaneously with AZE.

    • Rationale: Proline must be in molar excess (approx. 5-10x) to outcompete AZE at the tRNA synthetase level.[1]

  • Control Group: Saline vehicle IP.

Assessment Workflow

Harvest embryos on GD 17-18 (prior to natural birth to prevent cannibalism of malformed pups).

Diagram 2: Experimental Workflow & Validation

This flowchart details the critical steps for a self-validating teratology study using AZE.

Workflow Start Timed Pregnant Mice (GD 0) Dosing Administer Agents (GD 10-12) Start->Dosing GroupA Grp A: AZE Only (Proteotoxicity) Dosing->GroupA GroupB Grp B: AZE + Proline (Rescue Control) Dosing->GroupB Harvest Harvest Fetuses (GD 17.5) GroupA->Harvest GroupB->Harvest Analysis1 Morphology Scoring (Limb/Palate) Harvest->Analysis1 Analysis2 Skeletal Staining (Alizarin Red/Alcian Blue) Harvest->Analysis2 Analysis3 Mol. Analysis (BiP/CHOP Western) Harvest->Analysis3

Caption: Comparative workflow. Group B (Rescue) is mandatory to confirm that observed defects are due to proline substitution and not off-target toxicity.

Data Quantification

When publishing, summarize data using the following metrics. AZE treatment should result in a statistically significant increase in malformations in Group A, which is abrogated in Group B.[1]

EndpointExpected Outcome (AZE Only)Expected Outcome (AZE + Proline)
Fetal Weight Reduced by 20–40% (IUGR)Normal / Near Control
Limb Defects Ectrodactyly, Micromelia, PhocomeliaAbsent
Skeletal Ossification Delayed (Reduced Alizarin Red staining)Normal
ER Stress Markers Elevated BiP, CHOP, p-eIF2αBaseline

References

  • Joneja, M. G. (1981). Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses.[1][6] Teratology, 23(3), 365-372.[1] Link

  • Roest, G., et al. (2018). The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner.[1][2][7] Cells, 7(12), 239.[1] Link

  • Rubin, K., et al. (1981). The effects of L-azetidine-2-carboxylic acid on the synthesis and secretion of collagen in cultured cells.[1] Biochemical Journal, 194(3), 929-939.[1] Link

  • Whiting, J. M., & Din, Z. (2002). 5-Aza-2'-deoxycytidine-induced cytotoxicity and limb reduction defects in the mouse.[1] Teratology, 65(4), 180-190.[1] (Used for comparative mechanism context). Link

  • Kochhar, D. M., et al. (1984). Comparative teratogenic activities of two retinoids: effects on palate and limb development.[1] Teratology, 30(2), 261-274.[1] (Used for comparative potency context). Link

Sources

Safety & Regulatory Compliance

Safety

4,4-Dimethylazetidine-2-carboxylic acid proper disposal procedures

Topic: 4,4-Dimethylazetidine-2-carboxylic acid Proper Disposal Procedures Executive Summary: Immediate Action Protocol Status: Hazardous Chemical Waste (Irritant/Corrosive Potential) Primary Disposal Method: High-Tempera...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,4-Dimethylazetidine-2-carboxylic acid Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Waste (Irritant/Corrosive Potential) Primary Disposal Method: High-Temperature Incineration (via EHS-approved vendor) Critical Restriction: Do NOT dispose of down the drain.[1] Do NOT mix with strong oxidizers or aldehydes.

Scenario Immediate Action
Small Spill (< 1g/mL) Absorb with vermiculite/sand.[1] Neutralize surface with dilute NaHCO₃ if acidic. Double-bag in polyethylene.
Skin Exposure Flush with water for 15 min.[2][3] The azetidine ring is lipophilic; soap is essential.
Waste Stream Segregate into "Organic Solid - Toxic/Irritant" or "Aqueous Basic" (if neutralized).[1]

Chemical Intelligence & Hazard Profiling

To dispose of 4,4-Dimethylazetidine-2-carboxylic acid safely, you must understand its molecular behavior.[1] It is not merely an "organic solid"; it is a strained, zwitterionic amino acid derivative.

  • Ring Strain & Reactivity: The azetidine ring possesses significant angle strain (~26 kcal/mol). While the 4,4-dimethyl substitution provides some steric shielding, the ring remains susceptible to nucleophilic attack and ring-opening under strongly acidic conditions or high heat.[1]

  • Zwitterionic Nature: Like proline, this molecule exists as a zwitterion at neutral pH.

    • Implication for Disposal: Solubility changes drastically with pH. In acidic waste streams, it becomes a cation; in basic streams, an anion. This affects which waste container it is compatible with.

  • Nitrogen Content: The secondary amine is a precursor for nitrosamines if mixed with nitrites/nitrating agents.

    • Safety Rule:NEVER add to waste containers containing nitric acid or heavy metal oxidizers.

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. Segregate waste streams to prevent unexpected side reactions (e.g., polymerization or exotherms).

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Material: 4,4-Dimethylazetidine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ActionSolid Double bag in LDPE. Label: 'Solid Organic Waste - Toxic'. Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DCM, MeOH, DMSO) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent ActionOrg Collect in Halogenated or Non-Halogenated Carboy. OrgSolvent->ActionOrg ActionAq Adjust pH to 6-8. Collect in Aqueous Waste. AqSolvent->ActionAq Incineration FINAL DISPOSAL: High-Temp Incineration ActionSolid->Incineration ActionOrg->Incineration ActionAq->Incineration

Figure 1: Decision matrix for segregating azetidine-based chemical waste.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired shelf stock, contaminated weighing boats, or lyophilized powders.[1]

  • Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the primary container into a clear plastic waste bag (LDPE).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 4,4-Dimethylazetidine-2-carboxylic acid[1][4][5]

    • Hazards: Irritant, Toxic.[3][6]

    • Composition: 100%.

  • Disposal: Place in the lab's Solid Hazardous Waste Drum .

Protocol B: Aqueous Waste Solutions

Best for: Reaction workups, mother liquors, or HPLC waste.[1]

Warning: Azetidine derivatives can polymerize or hydrolyze in strong acids/bases.

  • pH Check: Measure the pH of the solution.

  • Neutralization (The "Safe Zone"): Slowly adjust the pH to between 6 and 8 .

    • Why? This keeps the molecule in its zwitterionic form, minimizing volatility and reactivity compared to the free amine or acid chloride forms.

    • Reagent: Use 1M HCl or 1M NaOH. Avoid concentrated acids/bases to prevent rapid ring opening exotherms.

  • Solvent Compatibility:

    • If containing >10% organic solvent (MeOH, ACN): Dispose in Organic Solvent Waste .

    • If <10% organic: Dispose in Aqueous Toxic Waste .

Protocol C: Contaminated Glassware/Sharps
  • Rinse: Triple rinse glassware with a suitable solvent (Methanol or Ethanol is recommended due to solubility).

  • Collect Rinsate: Pour the first three rinses into the Organic Liquid Waste container (Protocol B).

  • Glass Disposal: Defaced/cleaned glassware can be disposed of in standard glass bins. Syringes must go to Sharps Containers regardless of cleaning.

Regulatory Compliance & Classification

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classification logic.

Regulatory BodyClassification CodeRationale
RCRA (USA) Not Listed (P/U) It is not a specific P- or U-listed waste.[1]
RCRA Characteristic D001 (Ignitable) Only if dissolved in flammable solvents (MeOH/EtOH).[1]
DOT (Transport) Class 6.1 (Toxic) Default assumption for novel amino acids without LD50 data.[1]
Waste Profile Lab Pack Small containers are best disposed of via "Lab Packing" for incineration.

Self-Validation Check:

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 336073, 4-Methylazetidine-2-carboxylic acid.[1] (Analogous Structure Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Azetidine. (Toxicological & Stability Data). Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.